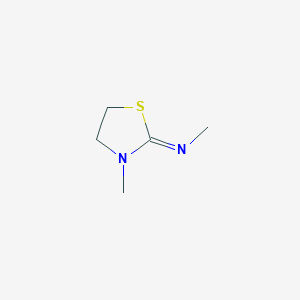
3-Methyl-2-(methylimino)thiazolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-2-(methylimino)thiazolidine is a chemical compound that has been studied extensively in scientific research. It is a thiazolidine derivative that has shown potential in various applications such as in the synthesis of new drugs and as a building block in organic synthesis.
Wirkmechanismus
The mechanism of action of 3-Methyl-2-(methylimino)thiazolidine is not fully understood. However, it is believed to act as a nucleophile, reacting with various electrophiles to form new compounds. Additionally, it has been shown to have antioxidant properties, which may contribute to its potential therapeutic effects.
Biochemische Und Physiologische Effekte
Studies have shown that 3-Methyl-2-(methylimino)thiazolidine has various biochemical and physiological effects. It has been shown to have anti-inflammatory properties, which may contribute to its potential therapeutic effects in the treatment of diseases such as arthritis. Additionally, it has been shown to have antioxidant properties, which may help to protect against oxidative stress and cell damage. It has also been shown to have potential neuroprotective effects, which may make it a promising candidate for the treatment of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 3-Methyl-2-(methylimino)thiazolidine is that it is relatively easy to synthesize and purify. Additionally, it has shown potential in various applications, including as a building block in the synthesis of new drugs. However, one limitation of 3-Methyl-2-(methylimino)thiazolidine is that its mechanism of action is not fully understood, which may limit its potential applications.
Zukünftige Richtungen
There are several future directions for the study of 3-Methyl-2-(methylimino)thiazolidine. One potential direction is the further exploration of its potential therapeutic effects, particularly in the treatment of neurological disorders. Additionally, further research is needed to fully understand its mechanism of action and how it can be used in the synthesis of new drugs. Finally, the development of new synthesis methods for 3-Methyl-2-(methylimino)thiazolidine may also be an area of future research.
Synthesemethoden
3-Methyl-2-(methylimino)thiazolidine can be synthesized through various methods. One of the most common methods is the reaction of 2-amino-3-methylthiazolidine with formaldehyde and methylamine. Another method involves the reaction of 2-chloro-3-methylthiazolidine with methylamine. The yield of the synthesis method is typically high, and the purity of the compound can be easily achieved through recrystallization.
Wissenschaftliche Forschungsanwendungen
3-Methyl-2-(methylimino)thiazolidine has been widely studied for its potential applications in scientific research. It has been used as a building block in the synthesis of new drugs, such as thiazolidinedione derivatives, which have shown potential in the treatment of diabetes. Additionally, 3-Methyl-2-(methylimino)thiazolidine has been used as a precursor in the synthesis of various heterocyclic compounds, which have shown potential in the treatment of cancer, inflammation, and other diseases.
Eigenschaften
CAS-Nummer |
121215-88-1 |
|---|---|
Produktname |
3-Methyl-2-(methylimino)thiazolidine |
Molekularformel |
C5H10N2S |
Molekulargewicht |
130.21 g/mol |
IUPAC-Name |
N,3-dimethyl-1,3-thiazolidin-2-imine |
InChI |
InChI=1S/C5H10N2S/c1-6-5-7(2)3-4-8-5/h3-4H2,1-2H3 |
InChI-Schlüssel |
NIXBOTVPKCPJTL-UHFFFAOYSA-N |
SMILES |
CN=C1N(CCS1)C |
Kanonische SMILES |
CN=C1N(CCS1)C |
Synonyme |
Methanamine, N-(3-methyl-2-thiazolidinylidene)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![N-[4-(dimethylamino)phenyl]-4-methylbenzenesulfonamide](/img/structure/B46277.png)








